molecular formula C17H12F3N3OS B2614992 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392244-63-2

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2614992
CAS No.: 392244-63-2
M. Wt: 363.36
InChI Key: MLDKPGXIKGXIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methylphenyl group at position 5 and a 3-(trifluoromethyl)benzamide moiety at position 2. This structure combines the electron-withdrawing trifluoromethyl group with the aromatic thiadiazole system, which is known for its bioisosteric properties and pharmacological relevance.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c1-10-5-7-11(8-6-10)15-22-23-16(25-15)21-14(24)12-3-2-4-13(9-12)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDKPGXIKGXIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the thiadiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while reduction of the thiadiazole ring can produce aminothiadiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the reaction of 4-methylphenyl thiadiazole derivatives with trifluoromethyl benzoyl chloride. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and elemental analysis to confirm its structure and purity.

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant growth inhibition against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases .
  • Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to specific cancer-related proteins is promising. For example, molecular docking simulations indicate effective interactions with targets involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Activity : The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. Studies demonstrate that derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
  • Fungal Activity : In addition to bacterial activity, these compounds have shown antifungal properties against species like Aspergillus niger. The cup plate method has been utilized to assess their efficacy at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications in the chemical structure can significantly influence their potency and selectivity:

Compound StructureBiological ActivityNotes
This compoundAnticancer & AntimicrobialEffective against various cancer cell lines and bacteria
N-(5-phenyl-1,3,4-thiadiazol-2-yl) derivativesEnhanced antibacterial activityVariations in substituents lead to different biological profiles

Case Studies

Several case studies illustrate the practical applications of this compound in research:

  • Case Study 1 : A study demonstrated that a series of thiadiazole derivatives exhibited potent anticancer effects in vitro against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Case Study 2 : Another research effort focused on synthesizing a library of thiadiazole-based compounds for screening against microbial strains. Results indicated that certain modifications led to enhanced antibacterial activity compared to existing antibiotics .

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.

    Receptors: It can bind to receptors on the cell surface or within the cell, modulating signal transduction pathways.

    Proteins: Interaction with various proteins can alter their function, stability, and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide and analogous compounds:

Compound Name & ID Reference Core Structure Key Substituents Molecular Weight (g/mol) Spectral Data (IR/NMR) Biological Activity/Notes
Target Compound 1,3,4-Thiadiazole - 5-(4-methylphenyl)
- 3-(trifluoromethyl)benzamide
~363.3 (estimated) Expected C=O stretch ~1660–1680 cm⁻¹ (IR)
Aromatic H: δ 7.2–8.1 ppm (¹H-NMR)
Not explicitly reported; inferred kinase/anticancer potential
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene)-benzamide 1,3,4-Thiadiazole fused with isoxazole - Isoxazole at position 5
- Benzamide at position 2
348.39 IR: C=O at 1606 cm⁻¹
¹H-NMR: δ 7.36–8.13 ppm (aromatic H)
Synthetic intermediate; no bioactivity reported
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(4-(trifluoromethyl)phenyl)acetamide 1,3,4-Thiadiazole - Benzylthio at position 5
- Acetamide with trifluoromethylphenyl
~409.4 Not provided Potent dual inhibitor of Abl/Src tyrosine kinases (IC₅₀ < 1 µM)
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole - 4-Bromophenyl at position 5
- Dimethylsulfamoylbenzamide
467.36 Not provided Screening compound; availability: 8 mg
N-{[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide Hybrid 1,3,4-triazole-thiadiazole - Triazole-thiadiazole core
- Trifluoromethylbenzamide
~638.5 Not provided Complex structure; likely low solubility due to nitro and triazole groups

Key Observations and Trends

Substituent Effects on Bioactivity: The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in kinase inhibitors like the compound from . Bromine or sulfamoyl substituents () may improve binding to hydrophobic pockets in enzymes but reduce solubility .

Spectral and Structural Insights :

  • The absence of C=O IR bands in tautomeric thiadiazole derivatives (e.g., compounds [7–9] in ) confirms structural rearrangements, whereas the target compound retains the benzamide carbonyl .
  • Aromatic proton shifts in NMR (δ 7.2–8.1 ppm) are consistent across analogs, confirming the stability of the thiadiazole-aromatic system .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in and , involving condensation of 3-(trifluoromethyl)benzoyl chloride with 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine under basic conditions .

Biological Activity

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety. These structural elements contribute to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, a series of substituted 5-phenyl-1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial strains using the disc diffusion method. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including:

Bacterial Strain Activity (MIC µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50
Candida albicans15

These findings suggest that this compound exhibits promising potential as an antimicrobial agent against resistant strains .

Anticancer Activity

Research has also highlighted the compound's antiproliferative effects on cancer cells. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including prostate cancer cells (PC-3). The mechanism involves the activation of caspase-dependent pathways leading to programmed cell death. The following table summarizes the observed IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
PC-3 (Prostate Cancer)30
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)35

These results indicate that the compound may serve as a lead structure for developing new anticancer therapies .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition studies revealed moderate activity with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE. Notably, some derivatives showed lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), followed by coupling with benzamide precursors. Intermediates are characterized via TLC for purity, melting point determination, and spectroscopic methods (¹H/¹³C NMR, IR, mass spectrometry). For example, ¹H NMR (400 MHz) typically shows aromatic protons (δ 7.2–8.1 ppm) and distinct splitting patterns for substituents . Physical data (melting points, Rf values) are often tabulated, as in Table 1 of synthetic studies .

Q. Which spectroscopic techniques confirm structural integrity, and what key spectral features should researchers expect?

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm).
  • IR : C=O stretching (1680–1700 cm⁻¹), thiadiazole ring vibrations (1550 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks matching exact mass (e.g., m/z 407.08 for C₁₇H₁₂F₃N₃OS) .

Q. What in vitro screening methods are used for initial bioactivity assessment?

  • Antioxidant activity : Ferric reducing antioxidant power (FRAP) assay, compared to BHT controls .
  • Antibacterial activity : Agar diffusion against Escherichia coli and Bacillus subtilis .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231, U87) with 48–72 hour exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiadiazole derivatives?

Strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization .
  • Catalysis : Lewis acids (e.g., ZnCl₂) in coupling reactions .
  • Temperature control : Maintain 80–100°C during thiadiazole formation to minimize byproducts . Systematic Design of Experiments (DoE) approaches are recommended for parameter optimization .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial effects)?

  • Standardize assays : Use identical cell lines (e.g., MDA-MB-231) and endpoints (IC₅₀ via MTT) .
  • Validate target engagement : Perform kinase inhibition assays for tyrosine kinase-targeting claims .
  • Dose-response curves : Test 3–5 log concentrations to confirm potency thresholds .

Q. What SAR strategies elucidate the role of substituents (e.g., CF₃, 4-methylphenyl)?

  • Isosteric replacement : Substitute CF₃ with Cl or CH₃ to assess hydrophobicity .
  • Positional scanning : Synthesize analogs with methyl groups at different phenyl positions .
  • Molecular docking : Map interactions between CF₃ and tyrosine kinase active sites . Validate findings using enzymatic assays and cellular models .

Q. What methodologies investigate pro-apoptotic mechanisms in cancer cells?

Combine:

  • Flow cytometry : Annexin V/PI staining to differentiate apoptosis/necrosis .
  • Western blotting : Caspase-3/7 activation and PARP cleavage .
  • Mitochondrial assays : JC-1 dye for membrane potential changes . Correlate with cell cycle arrest profiles (G1/S vs. G2/M) via PI staining .

Q. How to address crystallization challenges for X-ray diffraction studies?

  • Solvent systems : Use DMSO/water mixtures with slow evaporation .
  • Temperature trials : Conduct crystallization at 4–40°C to avoid polymorphism .
  • Data collection : High-resolution (≤0.8 Å) at 100K to reduce thermal motion . Refine structures using SHELX software (R-factors <0.05) .

Q. How to evaluate antibacterial activity against resistant strains?

  • Agar diffusion : Test clinical isolates (e.g., MRSA) alongside reference strains .
  • MIC determination : Broth microdilution following CLSI guidelines .
  • Time-kill curves : Assess bactericidal vs. bacteriostatic effects .

Q. What considerations guide cancer cell line selection for efficacy studies?

  • Disease relevance : Use aggressive models (e.g., U87 glioblastoma) .
  • Molecular alignment : Avoid ER+/HER2+ lines for tyrosine kinase-targeting compounds .
  • Proliferation rates : Fast-dividing lines (e.g., PC3) enhance assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.